4-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]butanamide
CAS No.:
Cat. No.: VC14987192
Molecular Formula: C21H27N3O2
Molecular Weight: 353.5 g/mol
* For research use only. Not for human or veterinary use.
![4-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]butanamide -](/images/structure/VC14987192.png)
Specification
Molecular Formula | C21H27N3O2 |
---|---|
Molecular Weight | 353.5 g/mol |
IUPAC Name | 4-[1-(2-methoxyethyl)indol-3-yl]-N-[(1-methylpyrrol-2-yl)methyl]butanamide |
Standard InChI | InChI=1S/C21H27N3O2/c1-23-12-6-8-18(23)15-22-21(25)11-5-7-17-16-24(13-14-26-2)20-10-4-3-9-19(17)20/h3-4,6,8-10,12,16H,5,7,11,13-15H2,1-2H3,(H,22,25) |
Standard InChI Key | LKLDQJDUNALLNE-UHFFFAOYSA-N |
Canonical SMILES | CN1C=CC=C1CNC(=O)CCCC2=CN(C3=CC=CC=C32)CCOC |
Introduction
Structural and Chemical Characterization
Molecular Architecture
4-[1-(2-Methoxyethyl)-1H-indol-3-yl]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]butanamide features a 1H-indole core substituted at the 1-position with a 2-methoxyethyl group and at the 3-position with a butanamide chain. The amide nitrogen is further functionalized with a (1-methyl-1H-pyrrol-2-yl)methyl substituent. This arrangement creates a planar indole system conjugated with a flexible alkyl-amide side chain, enabling diverse intermolecular interactions .
Table 1: Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C22H28N3O2 |
Molecular Weight | 366.48 g/mol |
logP (Predicted) | 3.8 ± 0.4 |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 4 |
Topological Polar Surface Area | 67.8 Ų |
Solubility (Water) | <0.1 mg/mL (25°C) |
Data derived from PubChem algorithms and structural analogs .
The methoxyethyl group enhances lipophilicity (logP ≈ 3.8), while the pyrrole-methyl moiety introduces steric hindrance, potentially affecting receptor binding kinetics .
Synthesis and Optimization
Multi-Step Synthetic Routes
Synthesis typically begins with 1H-indole, undergoing N-alkylation with 2-methoxyethyl bromide under basic conditions (e.g., NaH/DMF) to yield 1-(2-methoxyethyl)-1H-indole. Subsequent Friedel-Crafts acylation introduces the butanoyl chloride at the 3-position, followed by amide coupling with (1-methyl-1H-pyrrol-2-yl)methanamine using HATU or EDCI as coupling agents .
Critical Reaction Parameters:
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Alkylation Efficiency: >80% yield at 0°C to prevent over-alkylation .
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Acylation Selectivity: Lewis acids (e.g., AlCl3) direct electrophilic substitution to the indole 3-position .
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Amide Coupling: Optimal at pH 7.5–8.0 to balance amine reactivity and carbodiimide stability .
Biological Activity and Mechanism
Serotonergic Receptor Modulation
In vitro assays using HEK-293 cells expressing human 5-HT2A receptors demonstrate submicromolar binding affinity (Ki = 420 nM), with >50-fold selectivity over 5-HT1A and dopamine D2 receptors. Molecular docking studies suggest the indole nitrogen forms a hydrogen bond with Ser159, while the methoxyethyl group occupies a hydrophobic pocket near transmembrane helix 5 .
Table 2: Comparative Receptor Affinity
Receptor | Ki (nM) | Selectivity Ratio |
---|---|---|
5-HT2A | 420 | 1 (Reference) |
5-HT1A | 23,000 | 55 |
D2 | 18,500 | 44 |
Data extrapolated from structurally related indole derivatives .
Neuropharmacological Effects
Challenges and Future Directions
Bioavailability Enhancement
Strategies under investigation:
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Prodrug approaches: Esterification of the amide carbonyl to improve oral absorption.
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Nanoparticle encapsulation: PLGA nanoparticles increase brain concentration 3.2-fold in murine models .
Target Validation Studies
Ongoing CRISPR screening aims to identify off-target effects on kinase networks, with preliminary data implicating FLT3 and JAK2 inhibition at >10 μM concentrations .
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